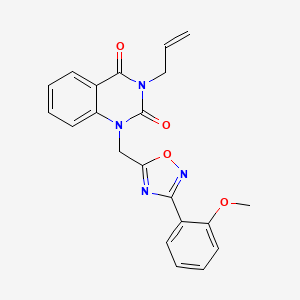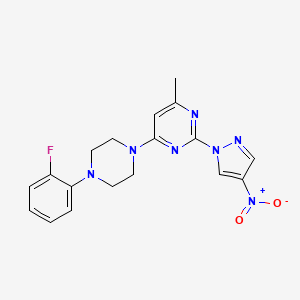
2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. Benzenesulfonamides often serve as scaffolds for the development of new therapeutic agents due to their ability to interact with various biological targets.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents into the benzenesulfonamide moiety to enhance biological activity and metabolic stability. For example, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid, demonstrating the versatility of benzenesulfonamide chemistry . Similarly, other research has focused on incorporating different heterocyclic rings, such as triazole , indeno[1,2-c]pyrazol , and thiazol , to create compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The structure of 3-nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, for instance, displays characteristic features of benzenesulfonamide derivatives, with the N-phenyl rings twisted with respect to the benzene ring of the phenylsulfonamide group . The molecular structure is crucial for the biological activity of these compounds, as it influences their ability to interact with biological targets.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, depending on the substituents present on the benzene ring. For example, 2-(trimethylsilyl)ethyl benzenesulfenate reacted with several halides in the presence of tetrabutylammonium fluoride (TBAF) to afford phenyl sulfoxides . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by the nature and position of substituents on the benzene ring. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of potential drug candidates. For instance, the introduction of a 4-CF3-C6H4 moiety in certain benzenesulfonamide derivatives was found to increase metabolic stability . The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions, contributing to the compound's stability and potential intermolecular interactions .
Aplicaciones Científicas De Investigación
Gastroprotective Properties and Ulcer Treatment
For instance, ebrotidine, a benzenesulfonamide derivative, has been identified for its gastroprotective properties, combining H2-receptor antagonist actions with cytoprotective effects. Such compounds are of significant interest in the treatment of ulcer disease due to their ability to enhance mucosal repair and maintain mucosal integrity (B. Slomiany, J. Piotrowski, A. Slomiany, 1997).
Materials Science: Plastic Scintillators
In materials science, research into polymethyl methacrylate-based plastic scintillators with various luminescent dyes, including efforts to improve their characteristics such as scintillation efficiency, indicates a continuous search for advanced materials with specialized applications (V. N. Salimgareeva, S. Kolesov, 2005).
Carcinogen Biomarkers in Tobacco Research
The study of human urinary carcinogen metabolites, particularly in the context of tobacco exposure, underscores the role of chemical analysis in understanding cancer risk and the mechanisms of carcinogenesis (S. Hecht, 2002).
Environmental Chemistry: Parabens
Investigations into the occurrence, fate, and behavior of parabens in aquatic environments reflect the interdisciplinary nature of scientific research, bridging chemistry, environmental science, and toxicology (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).
Propiedades
IUPAC Name |
2,4,5-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16-13-18(3)21(14-17(16)2)27(24,25)22-9-10-23-11-12-26-20(15-23)19-7-5-4-6-8-19/h4-8,13-14,20,22H,9-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFHKPJLFQKEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)

![7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2530516.png)

![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)
![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)
![N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide](/img/structure/B2530525.png)
![4-[[5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid](/img/structure/B2530526.png)
![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine](/img/structure/B2530527.png)
![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)
